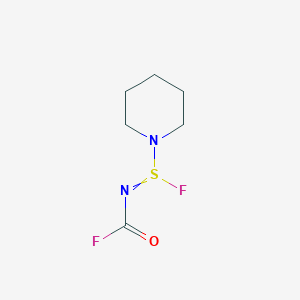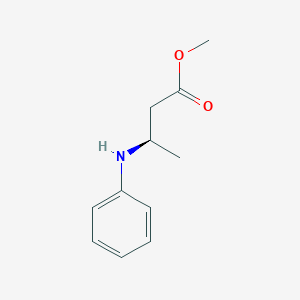
3,3'-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) is a chemical compound with a complex structure that includes two 1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine units connected by an ethane-1,2-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) typically involves the reaction of 1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine with ethane-1,2-diyl dichloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the fully reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazolium) dibromide
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethane-1,2-diyl linker and tetrahydro-1,2,4-triazine units provide a versatile framework for various applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
62578-34-1 |
|---|---|
Molekularformel |
C12H24N6 |
Molekulargewicht |
252.36 g/mol |
IUPAC-Name |
3-[2-(1,4-dimethyl-5,6-dihydro-1,2,4-triazin-3-yl)ethyl]-1,4-dimethyl-5,6-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C12H24N6/c1-15-7-9-17(3)13-11(15)5-6-12-14-18(4)10-8-16(12)2/h5-10H2,1-4H3 |
InChI-Schlüssel |
VOYCRXCNRIQSIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(N=C1CCC2=NN(CCN2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)



![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
